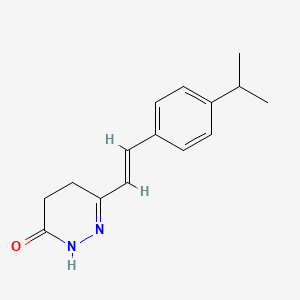

6-(4-isopropylstyryl)-4,5-dihydro-3(2H)-pyridazinone

Description

Properties

IUPAC Name |

3-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-11(2)13-6-3-12(4-7-13)5-8-14-9-10-15(18)17-16-14/h3-8,11H,9-10H2,1-2H3,(H,17,18)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUVHMUASUDVKR-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC2=NNC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/C2=NNC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-isopropylstyryl)-4,5-dihydro-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridazinone under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of catalysts and solvents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(4-isopropylstyryl)-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.

Substitution: The styryl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Synthetic Chemistry

6-(4-isopropylstyryl)-4,5-dihydro-3(2H)-pyridazinone serves as a versatile building block in organic synthesis. It is utilized in various synthetic pathways to create more complex molecules. For example, it can be employed in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are essential in constructing diverse organic frameworks.

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Studies have shown that derivatives of pyridazinones can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis through caspase activation pathways. This positions it as a candidate for further development as an anticancer agent.

Pharmacological Applications

The compound's interaction with specific molecular targets makes it a subject of interest in pharmacology. It may bind to enzymes or receptors, altering their activity and triggering biochemical responses. Ongoing research aims to evaluate its efficacy as a drug candidate for various diseases.

Case Study 1: Anticancer Activity

A study focused on synthesizing new derivatives of pyridazinones and evaluating their effects on colon carcinoma cell lines (HCT116). The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, highlighting the potential of this compound as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

Another investigation explored the anti-inflammatory effects of similar compounds. The results demonstrated that these compounds could significantly reduce levels of pro-inflammatory cytokines in vitro by inhibiting NF-kB signaling pathways, suggesting a mechanism for their anti-inflammatory action .

Mechanism of Action

The mechanism by which 6-(4-isopropylstyryl)-4,5-dihydro-3(2H)-pyridazinone exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridazinone derivatives with diverse 6-aryl substitutions have been synthesized and evaluated for biological activities. Key structural analogs include:

Structural-Activity Relationship (SAR) Insights :

- Substituent Size and Hydrophobicity: Larger substituents (e.g., chloroalkanoyl, imidazole) correlate with stronger platelet aggregation inhibition and hypotensive effects due to hydrophobic interactions . The isopropylstyryl group’s bulkiness may optimize binding to hydrophobic pockets in PDE III or platelet receptors.

- Electron-Withdrawing Groups: Derivatives with electron-withdrawing groups (e.g., nitro, cyano) exhibit enhanced anticonvulsant and hypotensive activities . The styryl group’s conjugated π-system may mimic such effects.

- Amino and Amide Modifications: 4-Aminophenyl derivatives show dual cardioactive and antiplatelet effects, while amide-linked substituents (e.g., benzoylamino) improve solubility and bioavailability .

Pharmacological Activities

Antiplatelet Aggregation

- 6-(4-Aminophenyl) Analogs: Inhibit ADP-induced platelet aggregation at 50–100 µM, outperforming aspirin by 2-fold .

- CI-930 : Exhibits IC₅₀ values < 1 µM for collagen-induced aggregation, linked to its imidazole moiety .

- Target Compound : The styryl group’s rigidity and lipophilicity may enhance membrane permeability and receptor binding, though experimental data are pending.

PDE III Inhibition and Cardiac Effects

- MCI-154: ED₅₀ of 0.6 µM for PDE III inhibition, with significant positive inotropic effects .

- 6-(4-Methoxyphenyl) Derivative : Lower potency (ED₅₀ > 10 µM), highlighting the importance of substituent choice .

Hypotensive Activity

- Chloroalkanoyl-Substituted Derivatives: Reduce blood pressure in rats by 30–40% via vasodilation .

- 6-(4-Aminophenyl) Derivatives: Show dose-dependent hypotension (20–25 mmHg reduction) linked to cAMP elevation .

Comparative Pharmacokinetics

- Solubility and Bioavailability: Amino and amide substituents improve water solubility (e.g., MCI-154 trihydrate salt) , whereas styryl-containing compounds may require lipid formulations.

- Metabolic Stability : Methyl or halogen substituents slow hepatic metabolism, extending half-life . The isopropyl group’s branching could similarly hinder oxidative degradation.

Biological Activity

6-(4-Isopropylstyryl)-4,5-dihydro-3(2H)-pyridazinone is a member of the pyridazinone class of compounds, which have garnered significant attention due to their diverse biological activities. This article provides a detailed examination of the biological activity associated with this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyridazinone core with an isopropylstyryl substituent at the 6-position. The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes. For instance, similar pyridazinones have been synthesized using methods such as Friedel-Crafts acylation and Michael addition reactions .

1. Antihypertensive Activity

Numerous studies have reported the antihypertensive effects of pyridazinone derivatives. In particular, compounds similar to this compound demonstrated significant blood pressure-lowering effects in animal models. For example, some derivatives exhibited hypotensive action that was up to 40 times greater than that of standard antihypertensive drugs like dihydralazine .

2. Antiplatelet Activity

Research indicates that pyridazinone derivatives can inhibit platelet aggregation effectively. The antiaggregation activity of certain dihydropyridazinones was found to be significantly higher than that of acetylsalicylic acid (aspirin), suggesting a potential use in preventing thrombotic events .

3. Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Studies have indicated that pyridazinones can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways. This activity is particularly relevant in the context of diseases such as inflammatory bowel disease (IBD), where selective DDR1 inhibition has been linked to reduced inflammation .

4. Antimicrobial Activity

Recent investigations into the antimicrobial properties of pyridazinone derivatives have revealed their effectiveness against various pathogenic strains. Compounds within this class have exhibited antibacterial and antifungal activities comparable to established antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Pyridazinones may inhibit key enzymes involved in inflammation and platelet aggregation.

- Receptor Modulation : Some derivatives act as selective inhibitors for receptors involved in inflammatory responses, such as DDR1.

- Direct Antimicrobial Action : The ability to disrupt bacterial cell walls or interfere with metabolic pathways contributes to their antimicrobial efficacy.

Case Studies

Several case studies highlight the potential applications of pyridazinones:

- A study evaluating a series of pyridazinone derivatives for their antihypertensive effects demonstrated significant reductions in systolic blood pressure in hypertensive rats when treated with specific compounds .

- In another case, a derivative was tested for its anti-inflammatory properties in a DSS-induced colitis model, showing promising results in reducing disease severity and inflammation markers .

Data Summary

| Biological Activity | Observations |

|---|---|

| Antihypertensive | Up to 40x more effective than dihydralazine |

| Antiplatelet | Up to 16,000 times more effective than aspirin |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

Q & A

Q. How can researchers optimize the synthesis of 6-(4-isopropylstyryl)-4,5-dihydro-3(2H)-pyridazinone to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves varying reaction conditions (e.g., solvent polarity, temperature, catalyst loading). For pyridazinone derivatives, cyclocondensation of α,β-unsaturated ketones with hydrazines is a common approach . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by HPLC (>95% purity) and NMR (to confirm regioselectivity) are critical. Wang et al. (2007) demonstrated that substituent steric effects influence reaction efficiency, suggesting tuning the isopropylstyryl group’s bulkiness may require adjusting stoichiometry or using microwave-assisted synthesis .

Q. What preliminary structure-activity relationship (SAR) strategies are recommended for this compound’s derivatives?

Methodological Answer: Begin with systematic substitution at key positions:

- Styryl group : Replace isopropyl with smaller (methyl) or bulkier (tert-butyl) groups to assess steric tolerance.

- Pyridazinone core : Modify dihydro (4,5-dihydro) to fully unsaturated (pyridazinone) forms to study ring flexibility .

- Phenyl ring substituents : Introduce electron-withdrawing (NO₂) or donating (OCH₃) groups to probe electronic effects. Sircar et al. (1985) used this approach to identify imidazole-containing derivatives with enhanced inotropic activity .

Q. Which in vitro assays are suitable for initial biological screening (e.g., cardiovascular activity)?

Methodological Answer: Prioritize assays aligned with pyridazinones’ known pharmacological profiles:

- Platelet aggregation inhibition : Use ADP-induced platelet aggregation in human PRP (platelet-rich plasma) with IC₅₀ determination, as in Ren et al. (2004) .

- Cardiotonic activity : Isolated rabbit/pig heart models (Langendorff preparation) to measure left ventricular pressure changes, comparing responses to digoxin or levosimendan .

- Phosphodiesterase (PDE) inhibition : PDE-III isoform assays to evaluate cAMP modulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological data (e.g., conflicting PDE inhibition vs. antiplatelet activity)?

Methodological Answer: Discrepancies may arise from off-target effects or species-specific responses. Strategies include:

- Selectivity profiling : Screen against PDE isoforms (I–V) to identify subtype specificity .

- Proteomic/metabolomic analysis : Use mass spectrometry to detect unexpected protein binding partners or metabolic byproducts .

- Molecular dynamics (MD) simulations : Model ligand-PDE interactions to clarify binding modes. Khaled et al. (2008) combined MD with in vitro vasorelaxation assays to explain activity variations .

Q. What advanced techniques characterize the compound’s structural and electronic properties?

Methodological Answer:

- X-ray crystallography : Determine solid-state conformation and hydrogen-bonding patterns, as demonstrated for 4-benzyl-6-phenyl analogs .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O, π-stacking) to correlate packing efficiency with solubility .

- DFT calculations : Map electrostatic potential surfaces to predict reactive sites for functionalization .

Q. How can off-target effects be systematically evaluated in advanced pharmacological studies?

Methodological Answer:

- Panel-based screening : Use platforms like Eurofins’ SafetyScreen44 to assess interactions with ion channels, GPCRs, and kinases.

- Transcriptomic profiling : RNA-seq or qPCR arrays on treated cardiomyocytes to identify dysregulated pathways (e.g., hypertrophy markers like ANP/BNP) .

- In vivo telemetry : Monitor hemodynamic parameters (blood pressure, heart rate) in conscious rodent models to detect unexpected hypotensive or hypertensive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.